molecular formula C11H11ClN2O2 B14458805 Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- CAS No. 71832-33-2

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-

Katalognummer: B14458805
CAS-Nummer: 71832-33-2
Molekulargewicht: 238.67 g/mol
InChI-Schlüssel: JZKGLBABVFZFIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:

R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O\text{R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O} R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O

This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .

Industrial Production Methods

In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.

    Alcohols: React to form carbamates (urethanes).

    Amines: React to form substituted ureas.

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with primary and secondary amines.

    Dimers and Trimers: Formed through self-reaction.

Wissenschaftliche Forschungsanwendungen

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.

    Biology: Studied for its potential effects on biological systems due to its reactivity.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, coatings, and adhesives

Wirkmechanismus

The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

71832-33-2

Molekularformel

C11H11ClN2O2

Molekulargewicht

238.67 g/mol

IUPAC-Name

N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride

InChI

InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3

InChI-Schlüssel

JZKGLBABVFZFIL-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.